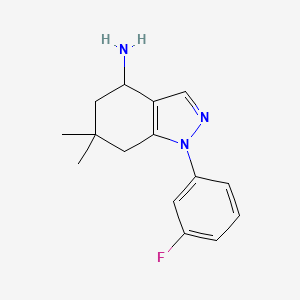

1-(3-Fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Description

1-(3-Fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a tetrahydroindazole derivative featuring a 3-fluorophenyl substituent at position 1 and two methyl groups at position 6 of the indazole core. The dimethyl substituents at position 6 may enhance steric hindrance and metabolic stability compared to non-methylated analogs, while the 3-fluorophenyl group could modulate electronic interactions in biological targets such as dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis .

Properties

IUPAC Name |

1-(3-fluorophenyl)-6,6-dimethyl-5,7-dihydro-4H-indazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3/c1-15(2)7-13(17)12-9-18-19(14(12)8-15)11-5-3-4-10(16)6-11/h3-6,9,13H,7-8,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYZZPNFCAIMLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(C1)N(N=C2)C3=CC(=CC=C3)F)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

- IUPAC Name : this compound

- Molecular Formula : C14H16FN3

- Molecular Weight : 245.30 g/mol

- CAS Number : Not available in the provided data

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated the inhibitory effects of several indazole derivatives against human cancer cell lines such as A549 (lung cancer), K562 (chronic myeloid leukemia), PC-3 (prostate cancer), and Hep-G2 (hepatoma). The compound exhibited significant cytotoxicity with an IC50 value of 5.15 µM against K562 cells while maintaining selectivity towards normal cells (HEK-293) with an IC50 of 33.2 µM .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| K562 | 5.15 | High |

| HEK-293 | 33.2 | Low |

The mechanism by which this compound exerts its anticancer effects is linked to its ability to induce apoptosis in cancer cells. This is achieved through the modulation of key apoptotic pathways:

- Inhibition of Bcl2 Family Members : The compound downregulates anti-apoptotic proteins like Bcl2 while upregulating pro-apoptotic proteins such as Bax.

- Impact on Cell Cycle Regulation : It affects the p53/MDM2 pathway, leading to cell cycle arrest and apoptosis .

Structure-Activity Relationships (SAR)

The presence of the fluorine atom at the para position on the phenyl ring is crucial for enhancing the biological activity of indazole derivatives. Substituting this position with other groups significantly reduces the compound's efficacy against cancer cells .

Summary of SAR Findings

| Substituent | Effect on Activity |

|---|---|

| Para-Fluorine | High activity |

| Para-Methoxy | Moderate activity |

| Para-Chloro | Low activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl-Substituted Tetrahydroindazoles

The position of the fluorine atom on the phenyl ring significantly influences biological activity and physicochemical properties:

- 1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (Compound 12) : Synthesized by Ladds et al., this analog has a fluorine at the ortho position. Computational docking studies suggest that steric clashes from the ortho-fluorine may reduce binding affinity to DHODH compared to meta- or para-substituted derivatives .

- 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine : With a para-fluorine (CAS 1203661-58-8), this compound exhibits a molecular weight of 231.27 g/mol and 97% purity . The para-substitution may improve solubility due to symmetrical charge distribution, though its anti-tumor efficacy remains unquantified in the provided evidence.

Methyl and Dimethyl-Substituted Analogs

- 1-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (Compound 13) : A methyl group at the ortho position reduces polarity (m/z 228 [M+H]+) but may compromise target engagement due to steric effects .

Cycloalkyl and Heterocyclic Derivatives

- 1-(4-Cyclopropylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride : The cyclopropyl group introduces conformational rigidity, which might stabilize receptor-ligand interactions. However, its synthetic complexity (CAS 2288709-70-4) and storage requirements (−20°C) limit practical applications .

Structural and Pharmacological Implications

Key Structural Features

Research Findings and Hypotheses

- DHODH Inhibition : Fluorophenyl-substituted tetrahydroindazoles (e.g., compound 35 in ) are reported to inhibit DHODH, a target in cancer therapy. The meta-fluorine in the target compound may optimize π-stacking interactions in the enzyme’s hydrophobic pocket compared to ortho- or para-substituted analogs .

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to Guo et al.’s methods for methylated derivatives, involving cyclocondensation and amination steps .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(3-Fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine?

Methodological Answer:

The synthesis typically involves cyclization of hydrazine derivatives with carbonyl precursors. A common approach includes:

- Step 1: Reaction of 3-fluorophenylhydrazine with 6,6-dimethylcyclohexanone under acidic/basic conditions to form the tetrahydroindazole core .

- Step 2: Reduction of intermediate ketones (e.g., via catalytic hydrogenation or NaBH₄) to yield the amine group.

- Step 3: Purification via column chromatography or recrystallization.

Key challenges include optimizing reaction time and solvent choice (e.g., ethanol vs. DMF) to improve yield (reported 47–75% in analogous compounds) .

Basic: What spectroscopic and analytical techniques are used for structural validation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituents (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and confirms stereochemistry .

- Mass Spectrometry (MS): ESI-MS (e.g., m/z 228 [M+H]⁺ for related compounds) verifies molecular weight .

- X-ray Crystallography: Single-crystal analysis resolves absolute configuration and hydrogen-bonding networks (e.g., using SHELXL for refinement) .

Advanced: How can computational tools like SHELX enhance crystallographic refinement of this compound?

Methodological Answer:

- Structure Solution: SHELXD or SHELXS generates initial Patterson maps for heavy-atom localization .

- Refinement: SHELXL refines positional and thermal parameters against high-resolution data. For example:

- Validation: R-factors (<5%) and residual density maps (<0.5 eÅ⁻³) ensure accuracy. Comparative studies with SIR97 may resolve phase ambiguities .

Advanced: How do substitution patterns (e.g., 3-fluorophenyl vs. 2-fluorophenyl) affect biological activity?

Methodological Answer:

- Case Study: 1-(2-Fluorophenyl) analogs show higher dihydroorotate dehydrogenase (DHODH) inhibition (IC₅₀ = 12 nM) compared to 3-fluorophenyl derivatives due to optimized steric interactions with the enzyme’s hydrophobic pocket .

- Methodology:

- Docking Simulations: AutoDock Vina or Schrödinger Suite evaluates binding poses.

- SAR Analysis: Compare IC₅₀ values across derivatives with varied substituents (methyl, ethyl, halogen) .

Advanced: How to address discrepancies in reported biological activity data across studies?

Methodological Answer:

- Experimental Design:

- Standardize assay conditions (e.g., cell lines, incubation time). For example, anti-tumor activity varies significantly between MCF-7 (breast cancer) vs. HepG2 (liver cancer) cell lines .

- Control for enantiomeric purity: (R)- vs. (S)-enantiomers of tetrahydroindazoles exhibit divergent pharmacokinetics .

- Data Reconciliation: Meta-analysis using tools like RevMan to assess heterogeneity in IC₅₀ values .

Advanced: What strategies optimize regioselectivity during functionalization of the indazole core?

Methodological Answer:

- Directing Groups: Install amino or carbonyl groups to guide C–H activation (e.g., Pd-catalyzed coupling at C3/C7 positions) .

- Microwave-Assisted Synthesis: Reduces side reactions (e.g., over-oxidation) and improves yield (e.g., 80% for Suzuki-Miyaura cross-coupling vs. 50% under conventional heating) .

Advanced: How to evaluate metabolic stability and toxicity in preclinical studies?

Methodological Answer:

- In Vitro Assays:

- CYP450 Inhibition: Microsomal incubation (human liver microsomes) identifies isoform-specific interactions (e.g., CYP3A4/2D6) .

- Ames Test: Assess mutagenicity using TA98 and TA100 strains .

- In Vivo Profiling: Pharmacokinetic parameters (t₁/₂, Cₘₐₓ) in rodent models guide dose optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.